molecular formula C17H18N2O2S B10973232 4,5-Dimethyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide

4,5-Dimethyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-3-carboxamide

Cat. No.: B10973232
M. Wt: 314.4 g/mol
InChI Key: XNHCAZIMRPKBRE-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-2-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-2-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, introduction of the phenylcyclopropyl group, and subsequent functionalization to introduce the carbonyl and amide groups. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-2-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4,5-DIMETHYL-2-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with various biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5-DIMETHYL-2-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE: shares structural similarities with other thiophene derivatives.

    Thiophene-2-carboxamide: A simpler analog with fewer substituents.

    Phenylcyclopropyl derivatives: Compounds with similar cyclopropyl groups but different core structures.

Uniqueness

The uniqueness of 4,5-DIMETHYL-2-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

4,5-dimethyl-2-[(2-phenylcyclopropanecarbonyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C17H18N2O2S/c1-9-10(2)22-17(14(9)15(18)20)19-16(21)13-8-12(13)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3,(H2,18,20)(H,19,21)

InChI Key

XNHCAZIMRPKBRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2CC2C3=CC=CC=C3)C

Origin of Product

United States

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